3-bromo-2-nitro-9H-fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77900-92-6 |
|---|---|
Molecular Formula |
C13H8BrNO2 |
Molecular Weight |
290.11 g/mol |
IUPAC Name |
3-bromo-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H8BrNO2/c14-12-7-11-9(6-13(12)15(16)17)5-8-3-1-2-4-10(8)11/h1-4,6-7H,5H2 |
InChI Key |
GWFNBKAAFJNZER-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=C(C=C31)[N+](=O)[O-])Br |
Origin of Product |
United States |
Spectroscopic Elucidation of 3 Bromo 2 Nitro 9h Fluorene Derivatives
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods is essential for the unambiguous structural confirmation and electronic analysis of 3-bromo-2-nitro-9H-fluorene and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of fluorene (B118485) derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.
In ¹H NMR spectra of fluorene derivatives, the aromatic protons typically appear as multiplets in the downfield region. For instance, in derivatives of 9,9-didecyl-2-iodo-7-nitro-9H-fluorene, a related bromo-nitro compound, the aromatic protons resonate in complex patterns that can be resolved at high field strengths (e.g., 500 MHz) nih.gov. The chemical shifts are influenced by the electronic effects of the nitro (electron-withdrawing) and bromo (weakly deactivating) groups.
¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons. The carbon attached to the bromine atom (C-Br) in bromo-fluorene derivatives typically shows a signal around 120-130 ppm . The presence of other functional groups, such as fluorine or phosphorus in more complex derivatives, necessitates the use of ¹⁹F and ³¹P NMR. For example, in the synthesis of 9-phenyl-9-phosphafluorene oxide derivatives, which can be conceptually linked to brominated precursors, ³¹P NMR is critical for confirming the structure around the phosphorus atom beilstein-journals.org.
Table 1: Representative NMR Data for Fluorene Derivatives
| Compound Type | Nucleus | Chemical Shift (ppm) Range | Key Observations |
|---|---|---|---|
| Bromo-nitro-fluorene derivative | ¹H | 7.0 - 8.5 | Complex multiplets in the aromatic region due to substituent effects. |
| Bromo-fluorene | ¹³C | ~120-130 | Signal corresponding to the carbon atom bonded to bromine. |
| Phosphafluorene Oxide derivative | ³¹P | Varies | Confirms the chemical environment of the phosphorus center. beilstein-journals.org |
| Fluoro-nitro-benzene precursor | ¹⁹F | Varies | Used to track fluorine incorporation and substitution reactions. beilstein-journals.org |
This table presents typical data ranges based on studies of related fluorene derivatives.
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) bioanalysis-zone.comuni-rostock.de. For this compound (C₁₃H₈BrNO₂), the expected exact mass can be calculated with high precision. HRMS can readily distinguish between compounds with the same nominal mass but different elemental formulas labmanager.com.
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Experimental HRMS data for a compound with the formula C₁₃H₈BrNO₂ found a molecular ion at m/z 288.9732, which closely matches the calculated exact mass of 288.9738 uni-muenchen.dersc.org. This confirmation is a critical step in the characterization of newly synthesized derivatives.
Table 2: HRMS Data for a Bromo-Nitro-Fluorene Isomer
| Formula | Calculated Exact Mass [M]⁺ | Found Mass [M]⁺ | Technique |
|---|---|---|---|
| C₁₃H₈BrNO₂ | 288.9738 | 288.9732 | EI-HRMS uni-muenchen.de |
| C₁₃H₈BrNO₂ | 289.9738 | 289.9817 | ESI-qTOF rsc.org |
Data corresponds to isomers or closely related compounds.
Photoelectron Spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful surface-sensitive technique used to investigate the elemental composition and electronic state of the elements within a molecule spiedigitallibrary.org. In the context of fluorene derivatives used in electronic materials, XPS can probe the core-level binding energies of carbon, nitrogen, oxygen, and bromine atoms.
Shifts in these binding energies provide insight into the chemical environment and oxidation states spiedigitallibrary.org. For example, the N 1s binding energy can confirm the presence of the nitro group (-NO₂), while the Br 3d signal confirms the bromine substituent. Studies on related nitroaromatic compounds adsorbed on graphene surfaces have used XPS to analyze the surface functional groups and interactions acs.org. Furthermore, XPS has been employed to study the electronic structure of fluorene-based polymers, revealing information about oxidation states of atoms within the polymer backbone and the nature of interfaces with other materials, which is crucial for device applications acs.orgcsic.es. Time-resolved photoelectron imaging (TRPEI) has also been used to study the excited-state dynamics of gas-phase nitroaromatic compounds, providing insights into their relaxation processes after photoexcitation ucl.ac.uk.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Solid-State Structural Analysis
While spectroscopic techniques reveal molecular connectivity and electronic properties, solid-state analysis provides definitive proof of the three-dimensional structure and intermolecular organization in the crystalline state.
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. For complex organic molecules like fluorene derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles nih.gov.
In studies of various fluorene derivatives, single-crystal X-ray analysis has been used to confirm the molecular structure unambiguously beilstein-journals.orgnih.gov. For example, the analysis of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine confirmed the connectivity and provided insights into the planarity of the fluorene system and the orientation of substituent groups nih.gov. Such analyses are critical for establishing structure-property relationships, as the solid-state packing significantly influences the material's bulk properties. While a specific crystal structure for this compound is not detailed in the searched literature, data for related nitrofluorene-based acceptors have been reported, confirming their molecular geometry and packing in the solid state rsc.org.
Table 3: Representative Crystallographic Data for a Fluorene Derivative
| Parameter | Value (for compound 7-H, a PhFlOP derivative) beilstein-journals.org |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 15.1234(12) |
| b (Å) | 12.0194(10) |
| c (Å) | 16.5913(13) |
| β (°) | 108.3510(10) |
| Volume (ų) | 2859.0(4) |
| Z | 4 |
This table shows representative data for a complex phosphafluorene oxide derivative to illustrate the type of information obtained from single-crystal X-ray diffraction.
The arrangement of molecules in the solid state is governed by a network of non-covalent interactions. Understanding these supramolecular interactions is key to controlling the crystal packing and, consequently, the material's properties. In halogenated and nitrated fluorene derivatives, several types of interactions are prominent.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site, such as an oxygen or nitrogen atom nih.govrsc.org. In crystals of bromo-nitro fluorenes, the bromine atom can interact with the oxygen atoms of the nitro group of a neighboring molecule, influencing the crystal architecture mdpi.com.
Electrochemical Characterization and Redox Behavior of Nitrofluorene Systems
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry is a fundamental technique used to probe the redox behavior of electroactive species. For nitrofluorene systems, CV provides crucial information about their reduction potentials, which correspond to the energy levels of their lowest unoccupied molecular orbitals (LUMO). In a typical CV experiment for a nitrofluorene derivative, a voltage is scanned back and forth, and the resulting current is measured. The potential at which reduction occurs is a key parameter for characterizing its electron-accepting ability.
Analysis of Electron Transfer Processes and Radical Anion Formation
The reduction of nitroaromatic compounds, including nitrofluorenes, typically proceeds via a one-electron transfer to form a radical anion. nih.gov This process is often reversible and can be observed as a distinct redox couple in a cyclic voltammogram. researchgate.net The stability of the generated radical anion is a critical factor in the electrochemical behavior of the compound.
Influence of Substituents on Electron Affinity and Accepting Abilities
The electron affinity of a molecule, or its ability to accept an electron, is directly related to its LUMO energy level and can be experimentally estimated from its reduction potential. The substituents on the fluorene (B118485) core play a crucial role in tuning this property. Both the bromo and nitro groups are electron-withdrawing, and their presence in 3-bromo-2-nitro-9H-fluorene is expected to significantly enhance its electron-accepting capabilities compared to the unsubstituted fluorene.
The nitro group, in particular, is a very strong electron-withdrawing group and its impact on the redox potential of fluorene derivatives is well-documented. researchgate.net The bromine atom, while also electron-withdrawing through an inductive effect, can have more complex influences. Computational studies, such as Density Functional Theory (DFT) calculations, on related brominated aromatic compounds suggest that the bromine substituent lowers the LUMO energy, thereby enhancing the electron-accepting capacity. The combined effect of both a bromo and a nitro group on the same fluorene ring system would lead to a pronounced increase in electron affinity.
Electrochemical Stability of Fluorene-Based Electron Acceptors
The electrochemical stability of fluorene-based electron acceptors is a critical parameter for their potential use in electronic devices. This stability refers to the ability of the molecule to undergo repeated redox cycles without significant degradation. The reversibility of the redox waves in a cyclic voltammogram is often a good indicator of the stability of the generated radical species on the timescale of the experiment. researchgate.net
Mechanistic and Kinetic Studies of 3 Bromo 2 Nitro 9h Fluorene Reactions
Photochemical Reaction Mechanisms of Nitrofluorene Derivatives
The photochemistry of nitro-PAHs is complex and highly dependent on the molecular structure and the surrounding environment. nih.govresearchgate.net Upon absorption of light, these molecules can undergo various transformations, including degradation and reactions with other molecules. nih.govrsc.org
The rate at which nitrofluorene derivatives degrade under the influence of light is significantly affected by the solvent. nih.govnih.gov Studies on various nitro-PAHs, including 2-nitrofluorene (B1194847) and 2,7-dinitrofluorene, have shown that the degradation generally follows first-order kinetics. nih.gov However, in some cases, second-order kinetics or self-catalysis have been observed, particularly in solvents like dimethylformamide (DMF). nih.gov
The polarity and type of solvent play a crucial role in the photodegradation rates. nih.gov For instance, the photodegradation of several nitro-PAHs was found to be faster in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) compared to polar aprotic solvents such as acetonitrile (B52724). nih.gov The presence of water in acetonitrile or DMF tends to decrease the degradation rate. nih.gov This solvent dependency is often linked to the stabilization of excited states or intermediates. nih.gov For example, the rate of photolysis of riboflavin, another photosensitive molecule, shows a linear relationship with the solvent's dielectric constant, suggesting the involvement of a dipolar intermediate that is promoted by a polar environment. nih.gov The viscosity of the solvent can also play a role, with higher viscosity leading to slower degradation due to diffusion-controlled processes. nih.gov
The photodegradation quantum yield of 1-nitropyrene, a related nitro-PAH, was found to be significantly larger in polar protic solvents and aromatic solvents compared to nonpolar and polar aprotic solvents. acs.org This highlights the intricate role of solute-solvent interactions in dictating photochemical pathways. acs.org
Table 1: Effect of Solvent on the Photodegradation Rate Constants (k) of 2-Nitrofluorene (Illustrative data based on general findings for nitro-PAHs; specific values for 3-bromo-2-nitro-9H-fluorene may vary.)
| Solvent | Dielectric Constant (ε) | Viscosity (η, cP at 20°C) | Typical Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 0.31 | Low |
| Acetonitrile | 37.5 | 0.37 | Moderate |
| Methanol | 32.7 | 0.59 | Moderate-High |
| Chloroform | 4.81 | 0.57 | High |
Upon photoexcitation, nitrofluorene derivatives can populate an excited triplet state (T1), which is often long-lived and highly reactive. researchgate.netrsc.org The T1 state of 2-nitrofluorene (2-³NF) has been characterized and shown to be significantly more basic than its ground state. researchgate.net This enhanced basicity is reflected in its acid-base equilibrium constant (pKa) of 1.8. researchgate.net
The triplet state of nitroaromatics can interact with various substrates. It can be quenched by electron donors, leading to the formation of radical ions. researchgate.net For example, the quenching of the 2-³NF triplet state by ferrocene (B1249389) occurs at a near-diffusion-controlled rate. researchgate.net The reactivity of the triplet state is also influenced by its ability to act as an oxidant. The reduction potential of 2-³NF in its T1 state is notably high, indicating a strong oxidative reactivity. researchgate.net
Furthermore, the triplet state can abstract hydrogen atoms from suitable donors. nih.gov The reaction with phenols, for instance, can proceed via electron transfer or hydrogen atom transfer, depending on the redox potentials, acidities, and solvent polarity. researchgate.net In the case of 2-nitrofluorene, its photoreduction by substrates like 1,4-cyclohexadiene (B1204751) and 1-naphthol (B170400) involves a mechanism of electron transfer coupled with proton transfer. researchgate.net
Hydrogen bonding plays a critical role in modulating the photochemical and photophysical properties of nitrofluorene derivatives in their excited states. researchgate.netnih.gov In protic solvents like alcohols, the triplet state of 2-nitrofluorene can form hydrogen bonds with the solvent molecules. researchgate.net This interaction has been confirmed by spectroscopic analyses and has a significant impact on the molecule's reactivity. researchgate.net
The formation of hydrogen bonds enhances the reduction potential of the excited triplet state, thereby increasing its oxidative reactivity. researchgate.net This is a crucial finding as it helps to explain how the solvent environment can fine-tune the chemical behavior of these compounds. researchgate.netresearchgate.net The increased oxidative power of the hydrogen-bonded triplet state influences its reactions with various substrates. researchgate.net Studies on other systems have also shown that hydrogen bonding can significantly affect redox potentials. For example, in bacterial photosynthetic reaction centers, the formation of hydrogen bonds to bacteriochlorophyll (B101401) molecules correlates with an increase in the redox midpoint potential. nih.gov This principle of tuning reactivity through hydrogen bonding is also a key consideration in drug design, where such interactions can affect a drug's metabolic stability.
Computational Chemistry Approaches to 3 Bromo 2 Nitro 9h Fluorene
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of 3-bromo-2-nitro-9H-fluorene at a molecular level. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and predict its reactivity and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It focuses on the electron density to calculate properties like the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally implies a molecule is more reactive and can be more easily polarized. acs.org
For a molecule like this compound, the fluorene (B118485) core acts as a π-conjugated system. The nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group, which tends to lower the energy of the LUMO. The bromine atom at the 3-position is a weakly deactivating group that can lower both HOMO and LUMO energy levels through p-π conjugation. researchgate.net In donor-acceptor type molecules, the HOMO is often localized on the electron-donating portion, while the LUMO is concentrated on the electron-accepting portion, facilitating an intramolecular charge transfer (ICT) upon photoexcitation. liverpool.ac.uk
While specific DFT calculations for this compound are not extensively documented, data from closely related fluorene derivatives illustrate the expected results. For instance, calculations on similar donor-π-acceptor fluorene systems show a distinct separation of the frontier orbitals. nih.govacs.org
Table 1: Representative Frontier Molecular Orbital Data for a Related Nitrofluorene Derivative Calculations performed at the B3LYP/6-31G(d,p) level of theory. Data is illustrative for a comparable fluorene-based chromophore.
| Property | Energy (eV) |
| EHOMO | -5.71 |
| ELUMO | -3.56 |
| Energy Gap (ΔE) | 2.15 |
| Source: Adapted from studies on comparable fluorene derivatives. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in their excited states. acs.org It is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of organic molecules by calculating the energies of electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.goveurjchem.com
The method can predict the maximum absorption wavelengths (λmax) associated with transitions, such as the π-π* and n-π* transitions. For this compound, the low-energy absorption band would be dominated by a transition from the HOMO, located primarily on the fluorene ring, to the LUMO, centered on the electron-withdrawing nitro group. liverpool.ac.uknih.gov This transition has significant intramolecular charge transfer (ICT) character.
Theoretical spectra computed with TD-DFT generally show good agreement with experimental results. eurjchem.com The choice of functional, such as CAM-B3LYP, is often employed for systems with charge-transfer characteristics to provide more accurate predictions. eurjchem.com
Table 2: Representative Predicted Electronic Transition Data for a Related Nitrofluorene Derivative Calculations performed using TD-DFT at the B3LYP/6-31G(d,p) level. Data is illustrative for a comparable fluorene-based chromophore.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 488 | 0.75 | HOMO → LUMO (98%) |
| S0 → S2 | 288 | 0.42 | HOMO-1 → LUMO (75%) |
| Source: Adapted from studies on comparable fluorene derivatives. nih.gov |
Density Functional Theory (DFT) for Molecular Orbital Analysis
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical preliminary step in computational modeling. It involves identifying the most stable three-dimensional arrangement of a molecule (i.e., the global minimum on its potential energy surface). The geometry of a molecule directly influences its electronic properties and orbital energies. For relatively rigid structures like the 9H-fluorene core, the conformational landscape is typically simple. However, the orientation of substituent groups can be important. Computational methods, such as performing dihedral angle scans using DFT, can map the potential energy surface to locate the lowest-energy conformer. rsc.org This optimized geometry is then used as the input for more computationally intensive calculations of electronic and optical properties to ensure the results are representative of the molecule's most probable state.
Modeling of Intramolecular Charge Transfer (ICT) Characteristics
The structure of this compound, with an electron-withdrawing nitro group attached to the π-conjugated fluorene system, makes it a candidate for exhibiting intramolecular charge transfer (ICT). ICT is a process where an electron is transferred from an electron-donor part of a molecule to an electron-acceptor part upon electronic excitation. frontiersin.org
Computational modeling is essential for visualizing and quantifying ICT. liverpool.ac.uk
Frontier Orbital Analysis : As discussed in section 6.1.1, the spatial distribution of the HOMO and LUMO provides a clear picture of ICT. In a typical D-π-A system, the HOMO is localized on the donor and π-bridge, while the LUMO is localized on the acceptor. liverpool.ac.ukmdpi.com This separation indicates that the HOMO → LUMO transition effectively moves electron density from one part of the molecule to another.
Dipole Moment Changes : The difference in the dipole moment between the ground state (μg) and the excited state (μe) is a quantitative measure of ICT. A large change (Δμ = μe - μg) signifies a substantial charge redistribution upon excitation. nih.gov
Solvatochromism Simulation : The sensitivity of a molecule's absorption and emission spectra to the polarity of the solvent (solvatochromism) is a hallmark of ICT. Computational models like the Polarizable Continuum Model (PCM) can simulate the solvent effect, and the predicted spectral shifts can be correlated with experimental data to confirm the ICT character. frontiersin.org
Prediction of Substituent Effects on Electronic and Optical Properties
Computational chemistry is an efficient tool for predicting how changes in molecular structure affect electronic and optical properties. By systematically modifying the substituents on the this compound scaffold in silico, researchers can design molecules with tailored characteristics.
Effect of the Bromo Substituent : The bromine atom at the 3-position influences the electronic structure through both inductive and resonance effects. Computationally, it has been shown that bromine substituents generally lower the energy levels of both the HOMO and LUMO and can lead to a redshift (bathochromic shift) in the absorption spectrum due to p-π conjugation between the halogen's p-orbitals and the aromatic π-system. researchgate.net
Effect of the Nitro Substituent : The nitro group at the 2-position is a powerful electron-withdrawing group and is primarily responsible for the strong acceptor character of the molecule. researchgate.net Replacing it with a weaker acceptor would raise the LUMO energy, increasing the HOMO-LUMO gap and causing a blueshift (hypsochromic shift) in absorption. Conversely, replacing it with an even stronger acceptor would further lower the LUMO energy and enhance the ICT characteristics. nih.govacs.org
Effect of Additional Groups : Computational studies on other fluorene derivatives have demonstrated how adding electron-donating groups (e.g., amines) or modifying the π-conjugated system can tune the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. nih.govresearchgate.net For example, adding a strong donor group would raise the HOMO energy, decrease the energy gap, and lead to a significant redshift in the absorption spectrum, enhancing the molecule's D-π-A character. acs.org
Advanced Photophysical Investigations of Substituted Fluorenes
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For π-conjugated systems like fluorene (B118485), the primary absorption bands are typically associated with π→π* transitions. beilstein-journals.org
The position and intensity of these absorption bands are highly sensitive to the nature of the substituents attached to the fluorene backbone. Electron-withdrawing groups, such as the nitro group (-NO2) in 3-bromo-2-nitro-9H-fluorene, and electron-donating groups can significantly alter the energy of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in the absorption maxima (λmax). For instance, in donor-acceptor (push-pull) substituted fluorenes, the absorption spectrum can reveal the presence of intramolecular charge transfer (ICT) bands. acs.org These bands, which are often broad and located at longer wavelengths, correspond to the transfer of electron density from the donor moiety to the acceptor moiety upon photoexcitation. beilstein-journals.org
The solvent environment also plays a crucial role. In polar solvents, the absorption peaks of polar molecules may shift, a phenomenon known as solvatochromism. acs.org For example, studies on nitro-substituted fluorenones have shown that in polar solvents, the absorption peak of charge-transfer complexes can move to shorter wavelengths. sioc-journal.cn Theoretical modeling, such as Time-Dependent Density Functional Theory (TD-DFT), is often used alongside experimental spectra to simulate and better understand these electronic transitions.
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited to a higher electronic state. Following absorption of light, the excited molecule can relax to the lowest vibrational level of the first excited singlet state (S1) and then return to the ground state (S0) by emitting a photon. This emitted light is the fluorescence.
The shape, intensity, and wavelength of the fluorescence emission are characteristic of the molecule and its environment. For substituted fluorenes, the fluorescence properties are strongly influenced by the substituents and the solvent. acs.orgresearchgate.net For example, push-pull systems often exhibit strong fluorescence with significant solvatochromism due to the formation of an intramolecular charge transfer (ICT) state in the excited state. acs.org
Determination of Emission Maxima and Stokes Shifts
The fluorescence emission spectrum is typically recorded by measuring the intensity of emitted light as a function of wavelength. The wavelength at which the emission intensity is highest is the emission maximum (λem). The Stokes shift is the difference in energy (or wavelength/wavenumber) between the absorption maximum (λabs) and the emission maximum (λem).
A large Stokes shift indicates a significant structural rearrangement or change in the electronic distribution of the molecule between the ground and excited states. acs.org This is often observed in molecules that exhibit pronounced intramolecular charge transfer upon excitation. acs.org The polarity of the solvent has a profound effect on the Stokes shift for such molecules. In polar solvents, the excited ICT state is stabilized, leading to a red-shift (bathochromic shift) of the emission maximum and consequently, a larger Stokes shift. acs.orgresearchgate.net
The table below shows solvatochromic data for a related compound, 2-amino-7-nitrofluorene (B16417) (ANF), demonstrating the significant red-shift in emission and increase in Stokes shift with increasing solvent polarity.
| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (cm-1) |
|---|---|---|---|
| n-Hexane | 380 | 480 | 5464 |
| Acetonitrile (B52724) | 405 | 600 | 8099 |
Note: Data is illustrative for a related donor-acceptor fluorene derivative to demonstrate the principles of solvatochromism. Specific values for this compound would require experimental measurement.
Fluorescence Quantum Yield Measurements
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield can range from 0 (non-fluorescent) to 1 (100% fluorescence efficiency).
ΦF is a critical parameter for applications such as OLEDs and fluorescent probes. It is typically measured relative to a standard compound with a known quantum yield. nih.gov The quantum yield of substituted fluorenes is highly dependent on the molecular structure and the solvent. researchgate.net Non-radiative decay pathways, such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state, compete with fluorescence and can reduce the quantum yield. researchgate.net For example, substitution with heavy atoms like bromine can enhance ISC rates, potentially lowering the fluorescence quantum yield. mdpi.com Furthermore, in polar solvents, the stabilization of a charge-transfer state can sometimes lead to an increase in non-radiative decay rates, causing a decrease in ΦF. researchgate.netresearchgate.net
Transient Absorption and Resonance Raman Spectroscopy for Excited State Dynamics
To understand the complete picture of what happens after a molecule absorbs light, it is essential to study the dynamics of its excited states.
Transient Absorption (TA) Spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on timescales from femtoseconds to microseconds. nih.gov An initial "pump" laser pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorption. This allows for the direct observation of excited singlet states (S1), triplet states (T1), and charge-transfer states. nih.govacs.org For nitroaromatics like 2-nitrofluorene (B1194847), TA studies have revealed complex relaxation pathways, including ultrafast intersystem crossing (ISC) to the triplet manifold within femtoseconds and internal conversion (IC) back to the ground state on a picosecond timescale. nih.govacs.org TA spectra can also track the process of solvent relaxation around an excited molecule, which is observed as a time-dependent shift in the spectral features of stimulated emission or excited-state absorption. acs.orgsci-hub.st
Resonance Raman (RR) Spectroscopy is a variant of Raman spectroscopy where the excitation laser wavelength is tuned to be in resonance with an electronic transition of the molecule. spectroscopyonline.comedinst.com This resonance condition can enhance the intensity of Raman scattering by a factor of up to 10^6 for specific vibrational modes that are coupled to the electronic transition. spectroscopyonline.comedinst.com For a chromophore like this compound, RR spectroscopy would selectively enhance the vibrations of the nitrofluorene part of the molecule responsible for the color. This selectivity simplifies complex spectra and provides detailed structural information about the excited state, as the enhanced modes are those that are distorted upon electronic excitation. wikipedia.orgnih.gov
Influence of Substituents and Solvent Polarity on Photophysical Behavior
The photophysical behavior of fluorene derivatives is profoundly influenced by the interplay between the substituents on the fluorene core and the polarity of the surrounding solvent. acs.org
Substituents: The electronic nature of the substituents dictates the energy levels and the character of the excited states. In "push-pull" systems, an electron-donating group (e.g., amino) and an electron-withdrawing group (e.g., nitro) create a molecule with a significant dipole moment that increases upon excitation, leading to the formation of an intramolecular charge transfer (ICT) state. acs.org Symmetrical substitutions can lead to different behaviors, often with less solvent dependence due to the formation of a locally-excited (LE) state rather than a full ICT state. acs.org Heavy atom substituents, such as bromine, are known to promote intersystem crossing (ISC) from the singlet excited state to the triplet state via spin-orbit coupling, which can quench fluorescence but enhance phosphorescence or provide pathways for other photochemical reactions. mdpi.com
Solvent Polarity: The polarity of the solvent can dramatically alter the energy landscape of the excited states. acs.org For molecules that form ICT states, increasing solvent polarity leads to greater stabilization of the highly polar excited state. researchgate.net This results in several observable effects:
A bathochromic (red) shift in the fluorescence emission spectrum. acs.orgresearchgate.net
An increase in the Stokes shift. researchgate.net
Changes in fluorescence lifetimes and quantum yields. researchgate.netresearchgate.net
In some cases, specific interactions like hydrogen bonding with protic solvents can open up new relaxation pathways or even lead to dual fluorescence from different excited state conformations. acs.orgnih.govrsc.org
Charge Transfer (CT) States and Their Contribution to Optical Properties
Charge transfer (CT) states are central to the photophysics of many donor-acceptor substituted fluorenes. core.ac.uk An intramolecular charge transfer (ICT) state is formed when photoexcitation causes a significant shift of electron density from the donor part of the molecule to the acceptor part. acs.org
The formation and nature of these CT states have a direct and significant impact on the optical properties:
Solvatochromism: As discussed, the high polarity of CT states makes their emission energy highly sensitive to the solvent polarity, which is a hallmark of their presence. acs.org
Dual Fluorescence: Some fluorene derivatives exhibit dual fluorescence, where emission is observed from two distinct excited states. This can arise from a locally excited (LE) state and a charge-transfer (CT) state, or from different geometric conformations of the CT state, such as a twisted intramolecular charge transfer (TICT) state. rsc.org
Non-Radiative Decay: CT states can provide efficient pathways for non-radiative decay back to the ground state, thereby influencing the fluorescence quantum yield. researchgate.net The energetic proximity and coupling between the CT state and other excited states (like local triplet states) can also dictate the efficiency of intersystem crossing. nih.gov
Optical Nonlinearity: The large change in dipole moment associated with the formation of CT states is a key factor for second-order nonlinear optical (NLO) properties, which is an area of interest for these materials. researchgate.net
Emerging Research Applications and Future Directions for 3 Bromo 2 Nitro 9h Fluorene Based Materials
Integration in Advanced Optoelectronic Devices
Fluorene (B118485) derivatives are widely recognized for their potential in optoelectronic applications, including their use in light-emitting diodes, organic transistors, and solar cells. mdpi.com The inherent properties of the fluorene system, combined with the electronic influence of substituents, make materials derived from 3-bromo-2-nitro-9H-fluorene promising candidates for next-generation devices.
Components in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
The development of efficient and stable materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. Fluorene-based molecules have a broad range of applications in OLEDs, often serving as fluorescent emitters or host materials. nasa.gov The this compound structure is a valuable precursor for creating these materials. The bromo-substituent acts as a synthetic handle, allowing for the attachment of various functional groups through well-established cross-coupling reactions to create more complex molecular architectures. researchgate.net
The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the fluorene core. researchgate.netnih.gov This "push-pull" architecture, where an electron-donating part of a molecule is linked to an electron-accepting part (like a nitro-fluorene moiety), is a common strategy in designing materials for OLEDs. rsc.orgmdpi.com This design can lead to intramolecular charge transfer (ICT), which can tune the emission color and improve device performance. For instance, fluorenone-based materials, which are structurally related, have been designed and prepared for use as emitters in OLEDs. nsc.ru The synthesis of derivatives like 2-nitro-9,9-diphenyl-9H-fluorene highlights the industry's interest in nitro-substituted fluorenes for OLED applications. researchgate.net
Furthermore, the inherent high fluorescence of the fluorene core is a key advantage. ogc.co.jp By modifying the structure, for example by creating D-A-D (Donor-Acceptor-Donor) type molecules based on phosphafluorene oxide, researchers can develop materials with high thermal stability and unique optoelectronic features suitable for OLEDs. optica.org
Chromophores for Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, and the sensitizing dye is a critical component that governs device efficiency. epfl.ch Organic dyes based on a Donor-π-Acceptor (D-π-A) framework are particularly effective. nih.gov In this context, derivatives of this compound are highly relevant as precursors for advanced DSSC chromophores. mdpi.comresearchgate.net
The nitro group can function as a potent electron-accepting chromophore and, in some designs, as the anchoring group that binds the dye to the semiconductor (e.g., TiO₂) surface. The strong electron-withdrawing nature of the nitro group facilitates the crucial process of electron injection from the excited dye into the semiconductor's conduction band. Research has shown that triphenylamine-based dyes functionalized with a nitro group as an anchor can achieve notable power conversion efficiencies. A molecularly engineered Ru-complex featuring a fluorene-substituted ligand demonstrated a solar-to-electric energy conversion efficiency of 6.58%, showcasing the potential of fluorene-based designs in high-performance DSSCs. mdpi-res.com
Table 1: Performance of a Fluorene-Based Dye in DSSCs
| Dye System | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor | Efficiency (η) | Source |
| Ru-complex with fluorene-substituted ligand | 14.66 | 640 | 0.71 | 6.58% | mdpi-res.com |
| Reference Z907 dye | 11.52 | 566 | 0.72 | 4.65% | mdpi-res.com |
Applications as Electron Acceptors in Functional Materials
The strong electron-withdrawing character of the nitro group makes nitro-substituted aromatic compounds effective electron acceptors. nih.gov When attached to a fluorene core, the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's ability to accept electrons. mdpi-res.com This property is fundamental to the creation of charge-transfer complexes and "push-pull" systems, where the nitrofluorene unit acts as the acceptor. mdpi.comrsc.org These materials are essential for various applications, from organic electronics to advanced data storage.
Development of Dyes for Visible to Near-Infrared Absorption
Creating organic dyes that absorb light in the visible to near-infrared (NIR) region is a significant goal for applications in fields like photothermal therapy, bioimaging, and telecommunications. A key strategy for achieving this is to create molecules with a strong intramolecular charge transfer (ICT) character. mdpi.com Poly(nitro)fluorenes are excellent electron-accepting precursors for this purpose. mdpi.com
By coupling a nitrofluorene acceptor with a strong electron donor, the resulting push-pull molecule can exhibit significant red-shifts in its absorption spectrum, often extending into the NIR range. mdpi.com For example, studies on aza-boron-dipyrromethene (aza-BDP) dyes that incorporate a nitrofluorene group have demonstrated this principle, showing highly reversible one-electron reduction processes and electrofluorochromic properties in the NIR. Similarly, the synthesis of chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine donor and various acceptor units has yielded materials with intense absorption bands between 428–502 nm and emission wavelengths reaching as far as 780 nm. rsc.orgmdpi.com The development of fluorenyl derivatives with benzothiadiazole and benzoselenadiazole cores has also led to NIR-emitting fluorophores with large Stokes shifts.
Table 2: Photophysical Properties of Fluorene-Based Chromophores
| Chromophore | Acceptor Type | Absorption λmax (nm) | Emission λem (nm) | Source |
| SS1 | Cyanostilbene derivative | 468 | 632 | mdpi.com |
| SS2 | Dicyanovinyl derivative | 502 | 780 | mdpi.com |
| SS3 | Cyanostilbene derivative | 436 | 586 | mdpi.com |
| SS4 | Dicyanovinyl derivative | 428 | 512 | mdpi.com |
| SS5 | Cyanostilbene derivative | 470 | 634 | mdpi.com |
Sensitizers for Photothermoplastic Storage Media
Photothermoplastic storage media (PTSM) are materials used for holographic recording, which is valuable for applications like non-destructive testing and data storage. researchgate.netresearchgate.net These media typically consist of a photoconducting polymer, such as poly(N-vinylcarbazole) (PVK) or poly[N-(2,3-epoxypropyl)carbazole] (PEPK), doped with a sensitizer. nasa.govresearchgate.net The sensitizer's role is to absorb light (from a laser) and generate charge carriers, creating an electrostatic latent image that is then developed by heating the thermoplastic material.
Electron acceptors from the fluorene series have proven to be highly effective sensitizers for these materials. researchgate.netresearchgate.net Nitrofluorene derivatives, in particular, form charge-transfer complexes with the carbazole (B46965) units of the polymer, which enhances the photosensitivity of the medium across the visible and near-infrared spectrum. mdpi.com Research has shown that push-pull molecules based on nitrofluorene acceptors can efficiently sensitize the photoconductivity of carbazole-containing polymers. mdpi.com
One study highlighted that a specific nitrofluorene derivative required a concentration of only 2 wt.% to achieve maximum holographic sensitivity in a PEPK-based material, compared to 10 wt.% for benchmark sensitizers like 2,4,7-trinitrofluorenone. mdpi.com This increased efficiency is attributed to the broader and stronger absorption characteristics of the custom-designed nitrofluorene sensitizer. mdpi.com This makes this compound a relevant starting material for developing new, highly efficient sensitizers for next-generation holographic storage systems.
Sensing Platforms Based on Fluorene Derivatives
The inherent fluorescence of the fluorene core makes it an excellent platform for the development of chemosensors. mdpi.com These sensors operate by detecting changes in their fluorescence signal (either enhancement or quenching) upon interaction with a specific analyte. The versatility of the fluorene structure allows for the incorporation of specific recognition sites (ionophores) that can selectively bind to target ions or molecules.
Fluorene-based derivatives have been successfully developed into sensing platforms for a variety of analytes. For instance, phosphonic-functionalized fluorene derivatives have demonstrated high selectivity for detecting Fe³⁺ ions in solution through fluorescence quenching. In this mechanism, the iron ion binds to the phosphonic acid groups, forming a non-fluorescent complex. Other fluorene-based systems have been designed as colorimetric sensors for anions like fluoride (B91410) or as "turn-on" fluorescent probes for cations such as Cu²⁺.
The this compound scaffold offers multiple avenues for creating novel sensors. The bromo- position can be used to introduce various chelating groups capable of binding to specific analytes, while the nitro group modifies the electronic properties of the fluorophore, potentially enhancing the sensitivity of the detection mechanism.
Detection of Electron-Deficient Nitro Aromatic Compounds
The fluorene framework is a cornerstone for developing fluorescent chemosensors, particularly for detecting electron-deficient nitroaromatic compounds (NACs), which are common components of industrial pollutants and explosives. The sensing mechanism typically relies on fluorescence quenching upon interaction between the electron-rich fluorene-based sensor and the electron-deficient NAC.
Recent research has highlighted the efficacy of fluorene-based conjugated microporous polymers (CMPs) in this domain. researchgate.net These materials possess high porosity, large surface areas, and strong fluorescence, making them ideal for chemical sensing. For instance, a series of fluorene-based CMPs (FCMPs) demonstrated variable fluorescence and high sensitivity towards NACs. One particular polymer, FCMP3, which incorporates a triazine unit, exhibited remarkable performance in detecting various nitroaromatics. researchgate.net The efficiency of fluorescence quenching is quantified by the Stern-Volmer constant (Ksv), with higher values indicating greater sensitivity.
| Analyte | Stern-Volmer Constant (Ksv) of FCMP3 (M⁻¹) |
|---|---|
| Nitrobenzene | 2541 |
| 4-Nitrotoluene | 4708 |
| 2,4-Dinitrotoluene | 5241 |
This interactive table summarizes the high sensitivity of a fluorene-based conjugated microporous polymer (FCMP3) to various nitroaromatic compounds, as indicated by their Stern-Volmer constants. researchgate.net
The study showed that FCMP3 was highly selective for nitroaromatics, as aliphatic nitro compounds or aromatic compounds without nitro groups caused minimal fluorescence quenching. researchgate.net Similarly, other research has focused on fluorenone-derived sensors for the selective detection of picric acid. researchgate.net Given that this compound can be synthetically converted into more complex, electron-rich amino-fluorene derivatives, it serves as a valuable starting block for creating such highly selective and sensitive NAC sensors.
Detection of Metal Cations
Fluorene-based derivatives are prominent candidates for creating fluorescent chemosensors for metal ions due to their robust and highly fluorescent nature. researchgate.net The design of these sensors often involves incorporating a metal ion binding site, such as an oxaaza macrocycle, onto the fluorene scaffold. researchgate.netnih.gov The interaction between the metal ion and the sensor modulates the photophysical properties of the fluorene core, leading to a detectable signal, often as a "turn-off" (quenching) or "turn-on" (enhancement) of fluorescence.
A variety of fluorene-based probes have been developed with high selectivity and sensitivity for different metal ions:
Cu²⁺ and Fe³⁺: A sensor probe, FLPG, was synthesized from a fluorene derivative and demonstrated a "turn-off" fluorescence response upon binding to Cu²⁺ and Fe³⁺ ions. benthamdirect.com The sensor exhibited high sensitivity, with detection limits in the nanomolar range, and a clear 1:2 binding stoichiometry. benthamdirect.com The quenching mechanism was attributed to a ligand-to-metal charge transfer (LMCT) process. benthamdirect.com
Zn²⁺: A fluorene-based probe containing a dibenzosubstituted oxaaza macrocycle was developed as a potential sensor for Zn²⁺, which is crucial for bioimaging applications. nih.gov
Heavy Metals: Other fluorene-based systems functionalized with groups like benzothiazole (B30560) have been investigated for their complexation behavior with ions such as Fe³⁺ and Sn²⁺. researchgate.net The development of sensors for toxic heavy metals like Pb²⁺ and Cd²⁺ is also an active area of research. nih.gov
| Metal Ion | Sensor | Detection Limit | Binding Constant (Ka) |
|---|---|---|---|
| Cu²⁺ | FLPG | 25.07 nM | 4.56 x 10⁸ M⁻² |
| Fe³⁺ | FLPG | 37.80 nM | 2.02 x 10³ M⁻² |
This interactive table presents the detection limits and binding constants of the fluorene-based probe FLPG for copper and iron ions. benthamdirect.com
The versatility of the fluorene core allows for the synthesis of a wide array of selective chemosensors. The this compound molecule is a key intermediate, as the bromo and nitro groups can be readily transformed into the necessary amine or other ligand functionalities required for metal ion coordination.
Dielectric Materials with Enhanced Thermal Stability
The rigid and planar structure of the fluorene unit contributes to the creation of materials with high thermal stability, a critical property for applications in electronics. researchgate.net Research has shown that incorporating fluorene derivatives into polymer backbones can yield high-performance dielectric materials.
A notable strategy involves using halogenated fluorene derivatives to synthesize cross-linkable polymers. For example, hybrid materials based on 2,7-dibromofluorene (B93635) and benzocyclobutene (BCB) have been developed as precursors for dielectric materials. researchgate.net The introduction of the BCB fragment into the fluorene structure facilitates the formation of crosslinked polymers upon heating, which exhibit:
High Thermal Stability: Decomposition temperatures (Td) can reach 437 °C in a nitrogen atmosphere and 372 °C in air. researchgate.net
Excellent Insulating Properties: These polymers demonstrate good dielectric constants (ε ≈ 2.7) over a wide frequency range (0.15 to 30 MHz). researchgate.net
Mechanical Strength: The crosslinked network enhances the mechanical robustness of the material. researchgate.net
Fluorenone-based materials also show promise, with thermal stabilities indicated by 5% mass loss temperatures in the range of 271–395 °C. researchgate.net The inherent stability of the fluorene core, combined with the potential for creating robust polymeric networks, makes its derivatives highly attractive for use in electronic devices that require durable, heat-resistant insulating layers. This compound serves as a strategic starting material for accessing these functionalized monomers.
Design of Polymetallaynes with Tunable Photophysical Properties
Polymetallaynes are a class of organometallic polymers featuring metal atoms in the conjugated backbone, often linked by acetylenic units. These materials are of great interest for optoelectronic applications. Fluorene derivatives are excellent spacer units for these polymers due to their rigidity, high conjugation, and the ease with which their properties can be tuned.
The synthesis of fluorene-based polymetallaynes typically involves the dehydrohalogenation reaction of a metal-halide precursor with a diethynylfluorene derivative. polyu.edu.hkacs.org This method has been used to create polymers containing platinum, mercury, and gold. polyu.edu.hkacs.orgacs.org A key finding is that the photophysical properties of these polymetallaynes can be precisely controlled by modifying the substituent at the C-9 position of the fluorene spacer. acs.org This tuning capability allows for the rational design of materials with specific absorption and emission characteristics.
For example, a series of mercury(II) polyynes with 9,9-dialkylfluorene spacers were synthesized, all of which displayed large optical bandgaps around 3.3 eV. polyu.edu.hk The emission properties are also highly tunable; for instance, the triplet energy states can be manipulated by introducing different spacer units, which affects the phosphorescence efficiency. polyu.edu.hk The this compound molecule is a potential precursor for the necessary diethynylfluorene monomers, where the bromo and nitro groups could be synthetically converted to the required functionalities for polymerization.
Potential in Bioimaging Applications (Material Aspect)
The unique photophysical properties of fluorene derivatives make them exceptional candidates for bioimaging, particularly for two-photon fluorescence microscopy (2PFM). nih.gov 2PFM offers advantages over traditional microscopy, including deeper tissue penetration and reduced photodamage, by using near-infrared light for excitation. nih.gov Materials for 2PFM require a high two-photon absorption (2PA) cross-section (δ).
Fluorene-based molecules are well-suited for this application due to:
High 2PA Cross-Sections: Symmetrical fluorene molecules with electron-withdrawing groups have exhibited very high 2PA cross-sections, with values up to 6000 × 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. ucf.edu
Excellent Photostability: The fluorene core is known for its high thermal and photochemical stability, which is crucial for withstanding intense laser irradiation during imaging. nih.gov
Tunable Properties: The molecular structure can be systematically varied to optimize linear and nonlinear optical properties. nih.govucf.edu For example, introducing thiophene (B33073) or alkynyl moieties or creating donor-acceptor-donor (D-A-D) structures can significantly increase the 2PA cross-section. nih.govacs.org
The synthesis of these advanced imaging probes often begins with functionalized fluorene precursors, including nitrated and halogenated derivatives. nih.gov Therefore, this compound represents a valuable building block for creating novel, highly efficient fluorophores for advanced bioimaging techniques.
Future Research Directions and Challenges in this compound Chemistry
The chemistry of this compound and its derivatives is poised for significant advancement, driven by the demand for high-performance materials in electronics, sensing, and medicine. However, several challenges and opportunities define the future research landscape.
Challenges:
Synthetic Complexity: The development of efficient, scalable, and regioselective methods for the functionalization of the fluorene core remains a primary challenge. Late-stage functionalization, in particular, is difficult to achieve with high yields and selectivity. pharmtech.comchinesechemsoc.org
Material Processability: For polymeric materials, achieving good solubility and processability without compromising thermal stability or electronic properties is a persistent issue. Aggregation-induced fluorescence quenching can also limit the performance of sensors and probes in the solid state. researchgate.net
Toxicity and Sustainability: As with many organofluorine and organobromine compounds, the potential environmental impact and toxicity of synthesis reagents and final products must be carefully assessed. Developing greener and more sustainable synthetic routes is crucial. numberanalytics.com
Future Research Directions:
Advanced Synthesis Methods: There is a strong focus on developing novel catalytic methods, such as palladium-catalyzed cross-coupling and direct C-H activation, to enable more efficient and versatile synthesis of fluorene derivatives. pharmtech.com
Novel Polymer Architectures: Future work will likely explore new polymer backbones and architectures, such as conjugated microporous polymers (CMPs) with hierarchical pore structures for enhanced sensing and catalytic applications. researchgate.net
Multifunctional Materials: A key goal is the design of single materials with multiple functionalities, such as a sensor that can also act as a catalyst or a bioimaging agent with therapeutic capabilities.
Energy Applications: The unique electronic properties of fluorene-based conjugated materials make them promising for applications in energy storage and conversion, such as in organic photovoltaics (OPVs) and as fluorinated electrolytes in advanced batteries. numberanalytics.com
Computational Design: The use of computational modeling (e.g., DFT) will continue to be essential for predicting the properties of new fluorene derivatives, guiding synthetic efforts, and accelerating the discovery of new materials. benthamdirect.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-2-nitro-9H-fluorene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and nitration of the fluorene core. For halogenation, bromine is introduced via electrophilic substitution using Lewis acids (e.g., FeBr₃) under inert atmospheres to prevent oxidation . Nitration follows with mixed HNO₃/H₂SO₄ systems, where temperature control (<50°C) minimizes byproducts like di-nitrated derivatives. Solvent choice (e.g., dichloromethane) and stoichiometric ratios (1:1.2 for Br₂:fluorene) are critical for >85% yield . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Q. How can the molecular structure of this compound be reliably characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies substituent positions. The bromine atom induces deshielding in adjacent protons (δ ~7.8–8.2 ppm) .
- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond lengths and angles, confirming the planar fluorene core and substituent orientations.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 306.98 (theoretical: 306.97) .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Methodological Answer :
- Solubility : Low in polar solvents (water, ethanol); dissolves in DMSO or DMF for reaction setups .
- Stability : Degrades under UV light; store in amber vials at –20°C.
- Thermal Stability : Decomposes at >200°C (DSC data) .
Advanced Research Questions
Q. How does the electronic effects of bromine and nitro groups influence regioselectivity in further functionalization?
- Methodological Answer : The bromine (electron-withdrawing) and nitro group (meta-directing) create electron-deficient aromatic systems. Computational studies (DFT) show reduced electron density at the 4-position, favoring electrophilic attacks there. Experimental validation via Suzuki coupling (4-substituted aryl boronic acids) achieves >70% selectivity . Competing pathways (e.g., 7-position reactivity) require kinetic analysis under varying Pd catalyst loads .
Q. How to resolve contradictions in reported spectral data for nitro-fluorene derivatives?
- Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism or solvent effects. For example:
- Tautomerism : The nitro group’s resonance can shift proton environments; use deuterated solvents (DMSO-d₆) for consistency .
- XRD Validation : Cross-reference crystallographic data (e.g., C–Br bond length: 1.89 Å ) to confirm structural assignments.
Q. What computational methods are effective for modeling the photophysical properties of this compound?
- Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-311++G(d,p) basis set predicts UV-Vis absorption maxima (~350 nm) . Compare with experimental data (λ_max = 348 nm in acetonitrile) to validate charge-transfer transitions involving the nitro group.
Q. How to design experiments to assess the compound’s potential toxicity in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
